molecular formula C20H27NO3 B12378141 Trilostane-d3

Trilostane-d3

Cat. No.: B12378141
M. Wt: 332.5 g/mol
InChI Key: KVJXBPDAXMEYOA-HTOIPYNASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trilostane-d3 involves the incorporation of deuterium into the Trilostane molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions: Trilostane-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound, which are useful for studying its metabolic pathways and biological activities .

Scientific Research Applications

Trilostane-d3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Trilostane-d3: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This makes it a valuable tool for understanding the metabolic fate and biological effects of Trilostane in various research settings .

Properties

Molecular Formula

C20H27NO3

Molecular Weight

332.5 g/mol

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-14,14,15-trideuterio-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1/i4D2,15D

InChI Key

KVJXBPDAXMEYOA-HTOIPYNASA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C

Origin of Product

United States

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